Cas no 1261563-00-1 (ethyl 2-(3-chloronaphthalen-1-yl)acetate)

Ethyl 2-(3-chloronaphthalen-1-yl)acetate is a chlorinated naphthalene derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a chloro-substituted naphthalene core and an ethyl acetate side chain, provides versatility in coupling reactions and functional group transformations. The compound is valued for its stability and reactivity, making it suitable for use in cross-coupling reactions, such as Suzuki or Heck reactions, to construct complex aromatic systems. The presence of the chloro group enhances electrophilic substitution potential, while the ester moiety allows for further derivatization. This compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
ethyl 2-(3-chloronaphthalen-1-yl)acetate structure
1261563-00-1 structure
商品名:ethyl 2-(3-chloronaphthalen-1-yl)acetate
CAS番号:1261563-00-1
MF:C14H13ClO2
メガワット:248.704823255539
MDL:MFCD18411906
CID:4779448
PubChem ID:121552617

ethyl 2-(3-chloronaphthalen-1-yl)acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(3-Chloro-1-naphthyl)acetate
    • Ethyl 2-(3-chloronaphthalen-1-yl)acetate
    • ethyl 2-(3-chloronaphthalen-1-yl)acetate
    • MDL: MFCD18411906
    • インチ: 1S/C14H13ClO2/c1-2-17-14(16)9-11-8-12(15)7-10-5-3-4-6-13(10)11/h3-8H,2,9H2,1H3
    • InChIKey: VHZHXPRWTMZVFJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C2C=CC=CC2=C(C=1)CC(=O)OCC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 267
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 4

ethyl 2-(3-chloronaphthalen-1-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-244857-0.1g
ethyl 2-(3-chloronaphthalen-1-yl)acetate
1261563-00-1 95%
0.1g
$575.0 2024-06-19
1PlusChem
1P01AV86-500mg
ethyl 2-(3-chloronaphthalen-1-yl)acetate
1261563-00-1 95%
500mg
$1660.00 2023-12-25
1PlusChem
1P01AV86-250mg
ethyl 2-(3-chloronaphthalen-1-yl)acetate
1261563-00-1 95%
250mg
$1078.00 2024-07-09
Enamine
EN300-244857-5.0g
ethyl 2-(3-chloronaphthalen-1-yl)acetate
1261563-00-1 95%
5.0g
$4806.0 2024-06-19
Enamine
EN300-244857-10.0g
ethyl 2-(3-chloronaphthalen-1-yl)acetate
1261563-00-1 95%
10.0g
$7128.0 2024-06-19
TRC
B125830-25mg
ethyl 2-(3-chloronaphthalen-1-yl)acetate
1261563-00-1
25mg
$ 320.00 2022-06-07
Enamine
EN300-244857-0.5g
ethyl 2-(3-chloronaphthalen-1-yl)acetate
1261563-00-1 95%
0.5g
$1293.0 2024-06-19
Enamine
EN300-244857-0.05g
ethyl 2-(3-chloronaphthalen-1-yl)acetate
1261563-00-1 95%
0.05g
$440.0 2024-06-19
Enamine
EN300-244857-2.5g
ethyl 2-(3-chloronaphthalen-1-yl)acetate
1261563-00-1 95%
2.5g
$3249.0 2024-06-19
1PlusChem
1P01AV86-10g
ethyl 2-(3-chloronaphthalen-1-yl)acetate
1261563-00-1 95%
10g
$8873.00 2023-12-25

ethyl 2-(3-chloronaphthalen-1-yl)acetate 関連文献

ethyl 2-(3-chloronaphthalen-1-yl)acetateに関する追加情報

Ethyl 2-(3-Chloronaphthalen-1-yl)Acetate: A Comprehensive Overview

Ethyl 2-(3-chloronaphthalen-1-yl)acetate, with the CAS number 1261563-00-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, often referred to as ethyl naphthoate derivative, has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials. The molecule consists of a naphthalene ring system substituted with a chlorine atom at position 3 and an ethoxyacetyl group at position 1. This combination of functional groups imparts distinctive electronic and steric properties to the compound, making it a valuable tool in various research and industrial contexts.

The synthesis of ethyl 2-(3-chloronaphthalen-1-yl)acetate typically involves multi-step organic reactions, including Friedel-Crafts acylation or nucleophilic aromatic substitution, depending on the starting materials. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield. Researchers have also explored the use of transition metal catalysts to facilitate these reactions, which has opened new avenues for scaling up production while maintaining high purity standards.

In terms of applications, ethyl naphthoate derivatives have shown promise in the pharmaceutical industry as potential drug candidates. The naphthalene framework is known for its ability to interact with various biological targets, such as G-protein coupled receptors (GPCRs), making it a valuable scaffold for drug design. Recent studies have highlighted the compound's potential as an antagonist for certain ion channels, which could lead to novel treatments for neurological disorders. Additionally, the ethoxyacetyl group enhances solubility and bioavailability, further enhancing its suitability for therapeutic applications.

Beyond pharmacology, ethyl 2-(3-chloronaphthalen-1-yl)acetate has found utility in materials science, particularly in the development of advanced polymers and optoelectronic devices. The compound's aromatic system contributes to strong electronic conjugation, which is advantageous for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent research has focused on incorporating this compound into polymer blends to improve their mechanical and thermal properties, paving the way for its use in high-performance materials.

The environmental impact of ethyl naphthoate derivatives has also been a topic of interest. Studies have shown that these compounds exhibit moderate biodegradability under aerobic conditions, which is encouraging for their sustainable use. However, further research is needed to fully understand their long-term environmental fate and potential toxicity to aquatic organisms.

In conclusion, ethyl 2-(3-chloronaphthalen-1-yl)acetate represents a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within organic chemistry and materials science.

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